![molecular formula C20H16ClN3O2S B2862952 2-[6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-3-基]-N-(4-甲氧苯基)乙酰胺 CAS No. 897458-08-1](/img/structure/B2862952.png)

2-[6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-3-基]-N-(4-甲氧苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

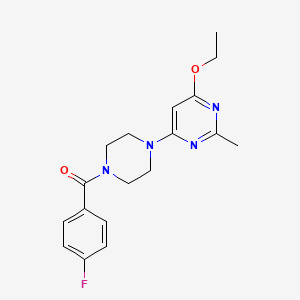

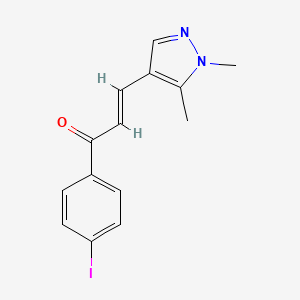

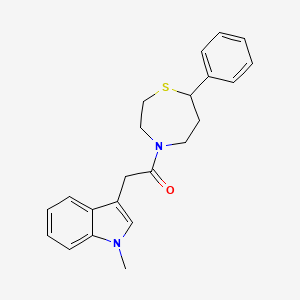

The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an imidazo[2,1-b][1,3]thiazole ring, a chlorophenyl group, and a methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazo[2,1-b][1,3]thiazole ring provides a rigid and planar core, which is substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The imidazo[2,1-b][1,3]thiazole ring is a heterocyclic compound that can participate in various reactions. The chlorophenyl and methoxyphenyl groups may also influence the compound’s reactivity .科学研究应用

抗惊厥活性

对与所述化合物具有结构相似性的ω-(1H-咪唑基)-N-苯基烷酸酰胺衍生物的研究显示出对最大电休克 (MES) 诱发的癫痫发作的抗惊厥活性。这些发现表明在设计新的抗惊厥药物中具有潜在的应用 (Zeynep Aktürk 等人,2002)。

对癌细胞系的细胞毒活性

已经设计、合成并测试了带有咪唑并[2,1-b]噻唑骨架的化合物对人癌细胞系的细胞毒性。一项研究重点介绍了一种对 MDA-MB-231 乳腺癌细胞系具有显着抑制活性的化合物,展示了此类结构在癌症治疗中的潜力 (H. Ding 等人,2012)。

强心活性

已经合成并评估了带有内酰胺环的咪唑并[2,1-b]噻唑的强心活性,表明这些结构在开发心脏相关疗法中的效用 (A. Andreani 等人,1996)。

抗菌和抗炎活性

一项针对乙酰胺基吡咯基唑的研究(包括具有噻唑和咪唑部分的结构)揭示了有希望的抗菌和抗炎活性。这些发现为开发新的抗菌和抗炎剂开辟了途径 (D. Sowmya 等人,2017)。

未来方向

The future directions for research on this compound could include further investigation into its potential biological activities, such as its role as a CAR agonist . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized. This compound could also be investigated for potential applications in medicinal chemistry, given the biological activity of similar compounds .

作用机制

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .

Mode of Action

This compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of CAR by this compound leads to the expression of CYP2B6 , an enzyme involved in drug metabolism. This suggests that the compound may influence the metabolism of other drugs and xenobiotics through the CYP2B6 pathway .

Pharmacokinetics

Given its role as a car agonist, it is likely to influence the pharmacokinetics of other drugs through its effect on cyp2b6 expression .

Result of Action

The activation of CAR and the subsequent expression of CYP2B6 can have several cellular effects. For example, it can increase the metabolism and clearance of certain drugs, potentially altering their efficacy and toxicity . Additionally, some studies suggest that CAR activation may have anticancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by CYP2B6 could compete with this compound for binding to the enzyme, potentially affecting its efficacy . Furthermore, factors such as pH and temperature could influence the stability of the compound and its ability to bind to CAR .

生化分析

Cellular Effects

The compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are still being studied.

Dosage Effects in Animal Models

The effects of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide vary with different dosages in animal models. Studies have shown threshold effects, as well as toxic or adverse effects at high doses .

属性

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2S/c1-26-17-8-6-15(7-9-17)22-19(25)10-16-12-27-20-23-18(11-24(16)20)13-2-4-14(21)5-3-13/h2-9,11-12H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTGQRFKIFADHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)

![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)

(C)C(C)(C)C](/img/structure/B2862888.png)

![1-(3-Propan-2-yl-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2862889.png)